Gibbane-1,10-dicarboxylic acid, 1,4a-dimethyl-8-methylene-, (1alpha,4aalpha,4bbeta,10beta)-
Description
Structure
2D Structure
Properties
CAS No. |
1164-45-0 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2S,3S,4R,8S,9S)-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12?,13-,14+,15-,18-,19+,20?/m0/s1 |
InChI Key |
UJFQJDAESQJXTG-QDFQPQKRSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O |
Synonyms |
gibberellin A12 gibberellin-A-12 |
Origin of Product |
United States |
Biosynthesis Pathways of Gibberellin A12
Precursor Pathways of Gibberellin A12 in Different Organisms
The initial stages of isoprenoid biosynthesis that provide the foundational molecules for GA12 synthesis follow two distinct routes depending on the organism.
In higher plants, the biosynthesis of gibberellins (B7789140) predominantly occurs via the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. wikipedia.orglipidmaps.orglipidmaps.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase. thegoodscentscompany.com Through a series of subsequent enzymatic steps, DXP is converted into MEP and ultimately into IPP and DMAPP. manchester.ac.uk While the MEP pathway is the main contributor to gibberellin precursors in plants, some research indicates a minor contribution from the cytosolic mevalonic acid (MVA) pathway, suggesting a degree of crossover between the two pathways. wikipedia.orglipidmaps.orglipidmaps.org The geranylgeranyl diphosphate (B83284) (GGPP) used for gibberellin synthesis in plastids is primarily derived from this MEP pathway. nih.gov
In contrast to plants, fungi such as Gibberella fujikuroi synthesize gibberellins using the mevalonic acid (MVA) pathway. lipidmaps.orgresearchgate.netnih.gov This pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the enzyme HMG-CoA reductase. nih.gov Subsequent phosphorylation and decarboxylation reactions convert MVA into IPP, which can be isomerized to DMAPP. thegoodscentscompany.com These C5 units are then sequentially condensed to build the C20 molecule, geranylgeranyl diphosphate (GGPP), the direct precursor for diterpenoid synthesis in fungi. researchgate.netwikidata.org
Early Steps in Diterpenoid Biosynthesis Leading to ent-Kaurene (B36324)
The formation of the tetracyclic hydrocarbon ent-kaurene is a pivotal stage in gibberellin biosynthesis and marks the commitment of GGPP to the pathway. wikipedia.orglipidmaps.org This process involves two critical cyclization steps catalyzed by specific terpene cyclases.
Geranylgeranyl diphosphate (GGPP), a C20 isoprenoid, is the common precursor for all diterpenoids, including gibberellins. lipidmaps.orgmycocentral.euwikipedia.org The conversion of the linear GGPP molecule into the complex tetracyclic structure of ent-kaurene occurs in two distinct, sequential cyclization reactions. wikipedia.orglipidmaps.org The first reaction transforms GGPP into a bicyclic intermediate, ent-copalyl diphosphate (CPP). acs.org The second reaction then further cyclizes ent-CPP to form the tetracyclic diterpene ent-kaurene.
The first cyclization step is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS). acs.org This enzyme belongs to the class II diterpene cyclases and initiates the reaction through the protonation of the terminal double bond of GGPP. wikipedia.orgacs.org This leads to a cascade of cyclizations that results in the formation of the bicyclic intermediate ent-copalyl diphosphate. In plants, CPS is a monofunctional enzyme located in the plastids.
The second cyclization is carried out by ent-kaurene synthase (KS), a class I diterpene cyclase. wikipedia.org KS takes the ent-copalyl diphosphate produced by CPS and catalyzes its conversion into the tetracyclic hydrocarbon ent-kaurene. This reaction is initiated by the ionization of the diphosphate group, a mechanism distinct from the protonation-initiated reaction of CPS. wikipedia.org In plants, KS is also a monofunctional enzyme located in the plastids. However, in fungi, a single bifunctional protein, CPS/KS, performs both cyclization steps, converting GGPP directly to ent-kaurene. acs.org Following its synthesis, ent-kaurene is oxidized by other enzymes to eventually yield GA12. lipidmaps.org
Oxidation Steps from ent-Kaurene to Gibberellin A12
Enzymatic Conversion by Cytochrome P450 Monooxygenases
The conversion of ent-kaurene to GA12 is mediated by enzymes belonging to the cytochrome P450 (CYP) superfamily. pnas.orguniprot.org These enzymes require molecular oxygen and NADPH as cofactors to carry out the successive oxidation reactions. pnas.orgoup.com The six microsomal steps from ent-kaurene to GA12 are catalyzed by two specific P450 enzymes: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). pnas.org
ent-Kaurene oxidase (KO), a member of the CYP701 family of cytochrome P450 enzymes, is a multifunctional enzyme that catalyzes the first three steps in the oxidation of ent-kaurene. oup.comnsf.gov It sequentially oxidizes the C-19 methyl group of ent-kaurene to produce ent-kaurenoic acid. oup.comebi.ac.uk The three distinct steps are:
ent-kaurene is hydroxylated to form ent-kaurenol (B36349). nsf.govontosight.ai
ent-kaurenol is further oxidized to the aldehyde, ent-kaurenal (B36371). nsf.govontosight.ai
ent-kaurenal is oxidized to the carboxylic acid, ent-kaurenoic acid. asm.org
Studies on a knockout mutant of the P450-4 gene in Gibberella fujikuroi confirmed that this single enzyme is responsible for all three oxidative steps from ent-kaurene to ent-kaurenoic acid. asm.org
Following the formation of ent-kaurenoic acid, ent-kaurenoic acid oxidase (KAO), a member of the CYP88A subfamily of cytochrome P450s, catalyzes the subsequent three oxidation steps to yield GA12. pnas.orgnih.govuniprot.org This process involves the mechanistically unusual contraction of the B-ring of the kaurane (B74193) skeleton to form the characteristic ent-gibberellane ring structure. acs.org The steps catalyzed by KAO are:
Hydroxylation of ent-kaurenoic acid at the C-7 position to form ent-7α-hydroxykaurenoic acid. acs.orgpnas.org
Oxidation of ent-7α-hydroxykaurenoic acid, which leads to the extrusion of C-7 and contraction of the B-ring, forming GA12-aldehyde. pnas.orgacs.org
The final oxidation of GA12-aldehyde to produce Gibberellin A12. pnas.orgbiorxiv.org
Research using yeast expression systems has demonstrated that enzymes from the CYP88A subfamily can catalyze all three steps from ent-kaurenoic acid to GA12. pnas.orgnih.gov
Intermediate Compounds
Several key intermediates are formed during the multi-step oxidation of ent-kaurene to GA12.
| Intermediate Compound | Precursor | Enzyme | Product |
| ent-Kaurenol | ent-Kaurene | KO | ent-Kaurenal |
| ent-Kaurenal | ent-Kaurenol | KO | ent-Kaurenoic Acid |
| ent-Kaurenoic Acid | ent-Kaurenal | KO | ent-7α-Hydroxykaurenoic Acid |
| ent-7α-Hydroxykaurenoic Acid | ent-Kaurenoic Acid | KAO | GA12-aldehyde |
| GA12-aldehyde | ent-7α-Hydroxykaurenoic Acid | KAO | Gibberellin A12 |
ent-Kaurenol and ent-Kaurenal : These are the alcohol and aldehyde intermediates, respectively, resulting from the initial two oxidation steps at C-19 of ent-kaurene by KO. nsf.govontosight.aiasm.org They are transient and are typically not detected in large quantities as they are efficiently converted to the next compound in the pathway. pnas.org
ent-7α-Hydroxykaurenoic Acid : This is a critical intermediate formed by the first action of KAO on ent-kaurenoic acid. oup.comacs.org Its formation is a key step preceding the ring contraction that defines the gibberellane skeleton. nih.gov The gene na in pea (Pisum sativum) is thought to block the synthesis between ent-7α-hydroxykaurenoic acid and GA12-aldehyde. thegoodscentscompany.com
Cellular and Subcellular Localization of Gibberellin A12 Biosynthesis Enzymes
The biosynthesis of gibberellins is a spatially compartmentalized process within the plant cell, involving enzymes located in plastids, the endoplasmic reticulum (ER), and the cytoplasm. oup.comnih.govslu.se
Plastidial Localization of Early Cyclization Steps
The initial stages of the gibberellin biosynthetic pathway, which lead to the formation of the diterpene skeleton, occur in plastids. nih.govtandfonline.com Geranylgeranyl diphosphate (GGPP) is converted to ent-kaurene in two successive cyclization reactions. nih.gov These steps are catalyzed by two distinct soluble enzymes, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), which are located in the proplastids. nih.govtandfonline.com The hydrocarbon product, ent-kaurene, must then be transported from the plastid to the endoplasmic reticulum for the subsequent oxidation steps. oup.comnih.gov Fusions of KO with green fluorescent protein (GFP) have shown localization to the outer chloroplast envelope, providing a potential mechanism for the transit of ent-kaurene from the plastid to the ER, where KAO is located. oup.com
Endoplasmic Reticulum Association of Monooxygenases
The conversion of ent-kaurene to GA12 is catalyzed by two membrane-associated cytochrome P450 monooxygenases located on the endoplasmic reticulum (ER). nih.govwikidata.orguni.lu The hydrocarbon intermediate, ent-kaurene, is sequentially oxidized at the C-19 position by ent-kaurene oxidase (KO). uni.lunih.govuni.lu This multifunctional enzyme catalyzes three successive oxidation steps, converting ent-kaurene first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid. uni.lunih.gov
Following the formation of ent-kaurenoic acid, a second cytochrome P450 monooxygenase, ent-kaurenoic acid oxidase (KAO), continues the modification process on the ER. nih.govuni.lulipidmaps.org KAO also catalyzes multiple steps, first hydroxylating ent-kaurenoic acid to form ent-7α-hydroxykaurenoic acid. uni.lunih.gov Subsequently, KAO facilitates the conversion of this intermediate into GA12-aldehyde, which is then oxidized to produce Gibberellin A12. nih.govuni.lu The localization of these monooxygenases on the ER is critical for the pathway, and their association with the outer chloroplast envelope may facilitate the transfer of the lipophilic ent-kaurene from its site of synthesis in the plastid. lipidmaps.orgnih.gov
The enzymatic reactions leading to the formation of Gibberellin A12 are summarized below:
Table 1: Enzymatic Steps in the Biosynthesis of Gibberellin A12| Substrate | Enzyme | Product | Cellular Location |
|---|---|---|---|
| Geranylgeranyl diphosphate | ent-Copalyl diphosphate synthase (CPS) | ent-Copalyl diphosphate | Plastid |
| ent-Copalyl diphosphate | ent-Kaurene synthase (KS) | ent-Kaurene | Plastid |
| ent-Kaurene | ent-Kaurene oxidase (KO) | ent-Kaurenol | Endoplasmic Reticulum |
| ent-Kaurenol | ent-Kaurene oxidase (KO) | ent-Kaurenal | Endoplasmic Reticulum |
| ent-Kaurenal | ent-Kaurene oxidase (KO) | ent-Kaurenoic acid | Endoplasmic Reticulum |
| ent-Kaurenoic acid | ent-Kaurenoic acid oxidase (KAO) | ent-7α-hydroxykaurenoic acid | Endoplasmic Reticulum |
| ent-7α-hydroxykaurenoic acid | ent-Kaurenoic acid oxidase (KAO) | Gibberellin A12-aldehyde | Endoplasmic Reticulum |
Cytosolic Steps in Downstream Conversion
Once formed, Gibberellin A12 serves as a crucial branch point for the synthesis of a wide array of other gibberellins. nih.gov These subsequent conversion steps occur primarily in the cytosol and are catalyzed by a class of soluble enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). uni.luuni.lu
The downstream pathways diverge from GA12. One major branch is initiated by the 13-hydroxylation of GA12 to form Gibberellin A53 (GA53). lipidmaps.orgnih.gov This reaction is catalyzed by a GA 13-oxidase. From GA53, a series of oxidations, primarily catalyzed by GA 20-oxidases and GA 3-oxidases, leads to the production of bioactive GAs such as Gibberellin A1 (GA1). lipidmaps.orgnih.gov
In a parallel pathway, GA12 can be converted without the initial 13-hydroxylation step. lipidmaps.org In this non-13-hydroxylation pathway, GA12 is converted by a GA 20-oxidase to intermediates like Gibberellin A9 (GA9). mycocentral.euuni.lu GA9 is then converted by a GA 3-oxidase into the bioactive Gibberellin A4 (GA4). uni.lunih.govuni.lu The conversion of GA12 to GA9 is a key reaction catalyzed by gibberellin 20-oxidase. mycocentral.eu Further metabolism of GA12 can also lead to other forms, such as the conversion to GA15 and GA24 in the endosperm of certain species. nih.gov These final steps in the cytosol, converting precursors like GA9 and Gibberellin A20 (GA20) into active forms like GA4 and GA1, are critical for regulating plant growth. uni.luuni.lu
Metabolic Transformations of Gibberellin A12
Key Enzymes Catalyzing Gibberellin A12 Conversions
The metabolic fate of Gibberellin A12 (GA12), a precursor to all other gibberellins (B7789140) in higher plants, is determined by the action of several key enzymes. These enzymes, primarily 2-oxoglutarate-dependent dioxygenases (2-ODDs), catalyze a series of oxidative reactions that either lead to the formation of bioactive gibberellins or to their inactivation. The precise regulation of these enzymes is critical for controlling the levels of active gibberellins, thereby influencing various aspects of plant growth and development.
Gibberellin 13-Hydroxylase (GA13ox) Activity
Gibberellin 13-hydroxylase (GA13ox) is a cytochrome P450 monooxygenase that plays a pivotal role in determining which of the two parallel gibberellin biosynthesis pathways will be followed. This enzyme catalyzes the hydroxylation of GA12 at the C-13 position, converting it into Gibberellin A53 (GA53). oup.comoup.com This conversion marks the entry point into the early 13-hydroxylation pathway. Consequently, the activity of GA13ox on GA12 effectively separates the non-13-hydroxylation pathway from the 13-hydroxylation pathway, which ultimately leads to the production of different sets of gibberellins. oup.comoup.com
Gibberellin 20-Oxidase (GA20ox) Activity
Gibberellin 20-oxidase (GA20ox) is a key multifunctional 2-oxoglutarate-dependent dioxygenase that acts downstream of GA12 and GA53. rsc.org In the non-13-hydroxylation pathway, GA20ox catalyzes the sequential oxidation of the C-20 methyl group of GA12. uniprot.orgontosight.ai This process involves three distinct steps:
The conversion of GA12 to Gibberellin A15 (GA15).
The oxidation of GA15 to Gibberellin A24 (GA24).
The final oxidation and removal of the C-20 carbon to produce the C19-gibberellin, Gibberellin A9 (GA9). rsc.orguniprot.org
Gibberellin 2-Oxidase (GA2ox) for Inactivation Pathways
Gibberellin 2-oxidases (GA2oxs) are a family of 2-oxoglutarate-dependent dioxygenases responsible for the deactivation of gibberellins, thereby playing a critical role in maintaining hormone homeostasis. nih.govfrontiersin.org These enzymes catalyze the 2β-hydroxylation of gibberellins, rendering them biologically inactive. nih.govoup.com
There are different classes of GA2ox enzymes based on their substrate specificity:
C19-GA2oxs : These enzymes inactivate C19-gibberellins. For example, they convert the bioactive GA4 and its precursor GA9 into the inactive GA34 and GA51, respectively. nih.gov
C20-GA2oxs : This class of enzymes acts on C20-gibberellin precursors. oup.commdpi.com They can directly inactivate GA12 and its 13-hydroxylated counterpart, GA53, by converting them to GA110 and GA97, respectively. nih.gov This action reduces the pool of precursors available for the synthesis of bioactive gibberellins. mdpi.com
The expression of GA2ox genes is often regulated by the concentration of active gibberellins as part of a feedback mechanism to control hormone levels. frontiersin.org
Specific Gibberellin A12 Modifying Enzymes
The enzyme activity described as Gibberellin A12 2-oxoglutarate:oxygen oxidoreductase (Gibberellin A15-forming) is a specific function of the multifunctional Gibberellin 20-oxidase (GA20ox). uniprot.orgontosight.ai This enzymatic reaction is the first step in the three-step oxidation process that GA20ox performs on GA12. uniprot.orguniprot.org
The reaction involves the oxidation of GA12, using 2-oxoglutarate and molecular oxygen as co-substrates, to produce Gibberellin A15 (GA15), succinate, and carbon dioxide. ontosight.aigithub.com This conversion is a critical regulatory step in the gibberellin biosynthesis pathway, initiating the conversion of a C20-gibberellin precursor towards the formation of a C19-gibberellin. ontosight.ai
Gibberellin A12 16α,17 Epoxidase (Gibberellin A14-forming)
Gibberellin A12 16α,17 epoxidase is an enzyme that plays a role in the gibberellin biosynthesis pathway. ontosight.aiontosight.ai This enzyme is a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family, which characteristically requires 2-oxoglutarate, iron, and molecular oxygen to carry out its catalytic function. ontosight.ai
The primary function of this epoxidase is to catalyze the conversion of Gibberellin A12 into Gibberellin A14 (GA14). ontosight.ai This reaction is a key step that directs the metabolic flow towards the synthesis of specific bioactive gibberellins. ontosight.ai The regulation of this enzyme's activity is therefore important for controlling plant developmental processes such as stem elongation, seed germination, and the timing of flowering. ontosight.aiontosight.ai Research has shown that Gibberellin A12 16α,17 epoxidase exhibits specificity for its substrate, GA12. ontosight.ai Another modification reported at this position is the NADPH-dependent epoxidation at the C-16/C-17 position to form 16α,17-epoxy-GA12, a reaction associated with the termination of signaling activity.
GAS2 Enzyme and Dihydroxy-Gibberellin A12 (DHGA12) Formation
A more recently discovered metabolic branch from GA12 involves the enzyme GAS2 (Gain of Function in ABA-modulated Seed Germination 2). frontiersin.orgnih.gov GAS2, which is also a 2-oxoglutarate-dependent dioxygenase (2-ODD), catalyzes the stereospecific hydration of the 16,17-double bond of GA12 to produce a novel C20-gibberellin named GA12 16,17-dihydro-16α-ol, commonly referred to as Dihydroxy-Gibberellin A12 (DHGA12). nih.gov This reaction represents a new branch in the established gibberellin biosynthetic pathway. nih.gov
The product, DHGA12, is considered an atypical gibberellin. nih.gov Despite its C20 skeleton, which is typical of precursors, it has been shown to possess biological activity. frontiersin.orgnih.gov Research in Arabidopsis thaliana demonstrated that DHGA12 can bind to the GA receptor GID1c and can promote seed germination, cotyledon greening, and hypocotyl elongation. nih.govnih.gov The discovery of the GAS2 enzyme and its product DHGA12 suggests a mechanism for modulating the balance between abscisic acid (ABA) and GA levels, particularly during the early stages of seedling development. nih.gov
It is worth noting that some scientific discrepancy exists regarding the precise function of the gene encoding this enzyme (At2g36690). oup.com While one research group identified the enzyme as GAS2 and its product as DHGA12, another group, naming the gene GIM2, reported that it acts on GA12 to produce a different, unidentified hydroxy-GA12. oup.com This highlights the complexity and ongoing research into the full scope of GA12 metabolism.
Quantitative Assessment of Gibberellin A12 Metabolic Rates in Different Plant Tissues and Species
The rate at which Gibberellin A12 is metabolized varies considerably depending on the plant species, the specific tissue or organ, the developmental stage, and environmental conditions. Studies using labeled GA12 have provided quantitative insights into these differences.
In developing seeds of pea (Pisum sativum), the metabolism of [¹⁴C]GA12 was found to be slower in the seed coats compared to the cotyledons. nih.govebi.ac.uk This indicates tissue-specific regulation of the metabolic pathway. While cotyledons metabolized GA12 exclusively to 13-hydroxylated GAs, seed coats produced both 13-hydroxylated and non-13-hydroxylated GAs. nih.govebi.ac.uk
Studies on apple (Malus ×domestica) vegetative shoots revealed that standard-growth seedlings metabolized [¹⁴C]GA12 at approximately twice the speed of dwarf seedlings from the same progeny. ashs.org Furthermore, the rootstock influenced metabolic rates; a 'Redcort' scion on an invigorating MM.106 rootstock exhibited a slower GA metabolic rate. ashs.org In maize (Zea mays), quantitative analysis of dwarf mutants showed that the dwarf-2, dwarf-3, and dwarf-5 mutants have extremely low levels of GAs downstream of GA12, indicating that the pathway is severely blocked at early stages, resulting in a near-zero metabolic rate for GA12 conversion. nih.govresearchgate.net
The table below summarizes findings on GA12 metabolism in various plant tissues and species.
| Species | Tissue/Phenotype | Observation | Finding |
| Pisum sativum (Pea) | Seed Coats vs. Cotyledons | Metabolism of [¹⁴C]GA12 was slower in seed coats than in cotyledons. | Tissue-specific metabolic rates and pathways. nih.govebi.ac.uk |
| Malus ×domestica (Apple) | Standard vs. Dwarf Shoots | Standard plants metabolized [¹⁴C]GA12 at twice the rate of dwarf plants. | Genotype-dependent differences in metabolic rate. ashs.org |
| Malus ×domestica (Apple) | Scion on Vigorous Rootstock | An invigorating rootstock led to a slower GA metabolic rate in the scion. | Rootstock can influence the metabolic rate in the scion. ashs.org |
| Marah macrocarpus | Embryos vs. Endosperm | Endosperm converted GA12 to GA15, GA24, and GA9. Embryos further converted these to GA4 and GA7. | Different tissues within the seed possess different enzymatic capabilities, affecting the final metabolic products. researchgate.netnih.gov |
| Zea mays (Maize) | dwarf-2, -3, -5 Mutants | Levels of GAs downstream from the metabolic blocks were less than 2.0 ng per 100g fresh weight. | Mutations in early pathway genes effectively halt GA12 metabolism. nih.gov |
| Pisum sativum (Pea, line G2) | Shoots (Short Day vs. Long Day) | Levels of C₂₀ GAs derived from GA12 aldehyde were elevated in short-day conditions compared to long-day conditions. | Environmental cues like photoperiod can alter the rate of GA metabolism. nih.govnih.gov |
| Thlaspi arvense (Field Pennycress) | Shoot Tips (Thermo-induced vs. Non-induced) | No significant difference was found in the metabolism of GA12-aldehyde between the two conditions. | The GA pathway downstream of GA12-aldehyde is not regulated by thermoinduction in this species. scilit.com |
Regulation of Gibberellin A12 Biosynthesis and Metabolism
Genetic Regulation of Gibberellin A12 Pathway Genes
The biosynthesis of GA12 from its precursor ent-kaurene (B36324) and its subsequent metabolism are governed by the expression of specific gene families. The genetic regulation of these pathway genes is a primary control point for modulating the flux through the gibberellin biosynthetic pathway.
The synthesis and degradation of gibberellins (B7789140) are controlled by three main families of 2-oxoglutarate-dependent dioxygenase (2-ODD) genes: GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox). mdpi.com
Biosynthetic Genes (GA20ox, GA3ox) : The GA20ox gene family is crucial in the later stages of GA biosynthesis, catalyzing the conversion of C20-GAs, such as GA12, into their C19-GA counterparts (e.g., GA9 and GA20). nsfc.gov.cnnih.gov The GA3ox family then catalyzes the final step, converting immediate precursors like GA9 and GA20 into bioactive forms such as GA4 and GA1, respectively. tandfonline.comoup.com The expression of these genes is often tissue-specific and developmentally regulated. nsfc.gov.cn For instance, in wheat, different GA3OX homologues are expressed predominantly in either vegetative tissues or in the grain, indicating diversified roles in regulating general growth versus grain development. oup.comnih.gov Transcription of these genes is tightly controlled by various regulatory elements within their promoters, including gibberellin-responsive elements (GAREs), which allow for modulation by the GA signaling pathway itself. tandfonline.com
Catabolic Genes (GA2ox) : The GA2ox gene family encodes enzymes responsible for the deactivation of bioactive GAs and their precursors. mdpi.comtandfonline.com These enzymes convert active GAs like GA1 and GA4, as well as their immediate precursors GA20 and GA9, into inactive catabolites. mdpi.comnih.gov By controlling the rate of GA deactivation, GA2ox genes play a critical role in maintaining GA homeostasis. biologists.com Expression of GA2ox genes is often induced by high levels of bioactive GAs, representing a key feed-forward regulatory mechanism. biologists.com
The following table summarizes the key gene families involved in the GA12 metabolic pathway.
Table 1: Key Gene Families in Gibberellin A12 Metabolism| Gene Family | Function | Role in GA12 Pathway |
|---|---|---|
| GA 20-oxidase (GA20ox) | Biosynthesis | Catalyzes the conversion of GA12 and its precursors into C19-GAs (e.g., GA20). nsfc.gov.cnnih.gov |
| GA 3-oxidase (GA3ox) | Biosynthesis | Catalyzes the final step to produce bioactive GAs (e.g., GA1) from GA20. tandfonline.comnih.gov |
| GA 2-oxidase (GA2ox) | Catabolism | Deactivates bioactive GAs and their precursors, thereby reducing GA levels. mdpi.comtandfonline.com |
Experimental manipulation of GA levels has provided direct evidence for the transcriptional regulation of the pathway's genes.
In pea mutants (lele genotype) with a block in GA3ox activity, the level of bioactive GA1 is low, leading to an accumulation of its substrate, GA20. nih.gov This low level of active GA results in a corresponding increase in the expression of the PsGA20ox1 gene, demonstrating a feedback response to the low GA signal. nih.gov
Conversely, when a pumpkin GA3ox gene was overexpressed in Arabidopsis, the transgenic plants showed elevated levels of bioactive GA4. nih.gov
Similarly, overexpressing the pea GA 3-oxidase gene (PsGA3ox1) in tobacco led to modest increases in bioactive GA1 but significant (10- to 60-fold) increases in the transcript levels of the catabolic genes NtGA2ox3 and NtGA2ox5. nih.govresearchgate.net This shows that an increase in the capacity to produce bioactive GAs triggers a strong compensatory up-regulation of GA catabolism genes.
While formal co-expression network analyses are complex, functional studies have identified genes that act as central control points, or hubs, in regulating GA biosynthesis. The genes encoding the dioxygenases—GA20ox, GA3ox, and GA2ox—are considered the main sites of regulation by both developmental and environmental signals. biologists.com Their expression levels are highly responsive to changes in GA levels, making them critical for maintaining homeostasis. biologists.combioone.org Overexpression of GA20ox in plants like Arabidopsis has been shown to increase GA production and stimulate growth, confirming that the activity of GA 20-oxidase is a rate-limiting factor in GA biosynthesis and, therefore, a key regulatory hub. nsfc.gov.cn
Feedback and Feedforward Regulatory Mechanisms
The stability of the gibberellin signaling pathway is maintained by sophisticated feedback and feedforward loops that adjust the expression of GA pathway genes in response to the concentration of bioactive GAs.
The level of endogenous active GA is a primary signal that governs the pathway itself. This regulation is mediated by DELLA proteins, which are nuclear-localized growth repressors. nih.govnotulaebotanicae.ro
Feedback Regulation : High levels of bioactive GAs (e.g., GA1, GA4) lead to the degradation of DELLA proteins. pnas.org In the absence of DELLA proteins, the transcription of biosynthetic genes like GA20ox and GA3ox is suppressed. nih.govportlandpress.comijeast.com This mechanism, known as negative feedback, ensures that when GA levels are sufficient, the plant reduces the production of more GAs. This has been clearly demonstrated in mutants lacking core components of GA signaling, where the expression of GA biosynthetic genes is highly elevated and cannot be down-regulated by applying external GA. portlandpress.com
Feedforward Regulation : Concurrently, high levels of bioactive GAs promote the expression of the catabolic gene GA2ox. biologists.comijeast.com The degradation of DELLA proteins relieves the repression on GA2ox genes, leading to their up-regulation and an increased rate of GA deactivation. This feedforward loop actively reduces the concentration of bioactive GAs, helping to return the system to a homeostatic balance.
The core of the GA signaling network responsible for homeostasis involves the GA receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) and DELLA proteins. pnas.orgresearchgate.net
Low GA State : When bioactive GA concentrations are low, DELLA proteins accumulate in the nucleus. nih.govnotulaebotanicae.ro These DELLA proteins interact with various transcription factors to modulate gene expression. annualreviews.orgcsic.es Specifically, they can promote the transcription of GA20ox and GA3ox, thereby increasing the flux through the biosynthetic pathway to produce more bioactive GAs. portlandpress.com
High GA State : When bioactive GA levels rise, GA binds to the GID1 receptor. bioone.org This GA-GID1 complex then binds to the DELLA proteins, targeting them for ubiquitination and subsequent degradation via the 26S proteasome. pnas.orgresearchgate.net
Homeostatic Re-balancing : The degradation of DELLA proteins removes their influence on target gene promoters. This leads to the down-regulation of GA20ox and GA3ox expression and the up-regulation of GA2ox expression. bioone.orgportlandpress.com This dual action of reducing synthesis and increasing catabolism effectively lowers the level of bioactive GAs, thus completing a self-regulating homeostatic loop. bioone.orgportlandpress.com This entire system ensures that gibberellin levels are tightly controlled to match the developmental needs of the plant. acs.org
Developmental Regulation of Gibberellin A12 Dynamics
Gibberellin A12 (GA12) is the foundational precursor for all other gibberellins in higher plants. portlandpress.com While GA12 itself is biologically inactive, its synthesis and subsequent conversion into active forms are critical control points that are meticulously regulated throughout the plant's life cycle. The concentration of bioactive gibberellins at their sites of action is precisely managed in response to numerous developmental cues, primarily through the transcriptional regulation of genes encoding the enzymes for biosynthesis and deactivation. portlandpress.com
Role in Seed Germination and Dormancy Breakage
The transition from a dormant seed to an active seedling is heavily dependent on the synthesis of bioactive gibberellins, for which GA12 serves as the initial substrate. Gibberellins are essential for breaking seed dormancy and promoting germination. omexcanada.comwikipedia.org This process is initiated by the synthesis of active GAs in the seed's embryo, which then trigger the production of hydrolytic enzymes, such as α-amylase, that break down stored food reserves in the endosperm to nourish the growing embryo. researchgate.net
The regulation of GA12 metabolism is a key factor in this process. For instance, in photoblastic lettuce seeds, germination is induced by red light, which enhances the expression of genes for GA 3-oxidase, the enzyme that catalyzes the final step in producing bioactive GAs from GA12-derived precursors. usp.br This indicates that the control of germination is not at the level of GA12 production itself, but rather its conversion to the active form, GA1. usp.br Studies on Arabidopsis have shown that GA-deficient mutants fail to germinate without the external application of active GAs, highlighting the essential nature of the pathway originating from GA12. steberlab.org
Contribution to Stem Elongation and Hypocotyl Growth
Stem and hypocotyl elongation are classic responses regulated by gibberellins. omexcanada.comsteberlab.org These hormones promote growth by stimulating both cell division and cell elongation. omexcanada.complos.org GA12, as the precursor, is central to this process. The conversion of GA12 through various intermediates to bioactive forms like GA1 and GA4 is the rate-limiting step that determines the extent of growth. steberlab.org
Research on dwarf mutants of plants such as pea (Pisum sativum) and maize (Zea mays) has demonstrated that their stunted growth is often due to a blockage in the GA biosynthetic pathway. Supplying these mutants with intermediate or active GAs can restore normal stem elongation. The regulation of GA20-oxidase and GA3-oxidase, enzymes that act downstream of GA12, is a critical control point influenced by developmental signals to modulate stem growth. usp.br
| Developmental Process | Role of GA12-Derived Bioactive GAs | Key Regulatory Enzymes | Supporting Evidence |
|---|---|---|---|
| Seed Germination | Breaks dormancy, mobilizes food reserves. | GA 3-oxidase | GA-deficient mutants fail to germinate. steberlab.org |
| Stem Elongation | Promotes cell division and elongation. | GA 20-oxidase, GA 3-oxidase | Application of GAs restores growth in dwarf mutants. |
Influence on Flowering Time and Floral Organ Development
The transition from vegetative growth to flowering is a crucial developmental switch regulated by a complex network of signals, including gibberellins. In many plants, particularly long-day plants like Arabidopsis, GAs are required to induce flowering. steberlab.org Severe GA-deficient mutants, which are unable to effectively process GA12 into active forms, either exhibit delayed flowering or fail to flower altogether, especially under non-inductive short-day conditions. steberlab.orgpsu.edu
Gibberellins derived from the GA12 pathway promote flowering by activating floral meristem identity genes, such as LEAFY (LFY). steberlab.orgpsu.edu The absence of LFY promoter induction in GA-deficient mutants under short days correlates with their inability to flower. psu.edu Furthermore, gibberellins are also necessary for the proper development of floral organs, including the petals and stamens. steberlab.orgresearchgate.net The regulation of GA12 conversion to specific bioactive GAs is thus a key determinant of both when a plant flowers and the successful formation of its reproductive structures.
Impact on Fruit Set and Development
Gibberellins play a significant role in fruit set, the process where the ovary begins to develop into a fruit following fertilization. wikipedia.orgresearchgate.net Bioactive GAs, originating from the pathway that begins with GA12, are critical for this initial phase of fruit growth. In some species, the application of GAs can induce parthenocarpy, which is the development of fruit without fertilization. plos.orgresearchgate.net
The biosynthesis of GAs is often intertwined with other hormonal signals. For example, in tomato, the hormone auxin can induce fruit set, and this effect is mediated, at least in part, by enhancing the biosynthesis of active GAs. researchgate.net Auxin treatment has been shown to increase the transcript levels of genes involved in the GA pathway, including those acting on GA12 precursors and those converting later intermediates into active forms. researchgate.net Developing seeds are a primary source of the GAs that promote the growth and expansion of the fruit, underscoring the importance of regulated GA12 metabolism during fruit development. researchgate.net
Regulation in Meristematic Tissues
Meristems are the sites of active cell division and are fundamental to all plant growth. The early steps of GA biosynthesis, which produce ent-kaurene from geranylgeranyl diphosphate (B83284), occur in proplastids located within these meristematic regions. portlandpress.com The subsequent conversion to GA12 occurs on the endoplasmic reticulum. oup.com The localization of GA biosynthesis in these tissues ensures that the hormone is available to regulate cell proliferation and expansion. plos.orgsci-hub.se
Research in rice root meristems has identified a transcription factor, SHOEBOX (SHB), that directly activates the transcription of ent-kaurene synthase 1 (KS1), a key gene in the pathway leading to GA12. plos.org This SHB-mediated regulation modulates the local production of GA, which in turn controls the elongation and proliferation of cells within the root meristem. plos.org This demonstrates a sophisticated, localized control over GA12 synthesis to fine-tune growth in these critical developmental zones.
Environmental Regulation of Gibberellin A12 Pathways
Plant development is continuously adjusted in response to external environmental conditions, and the gibberellin pathway is a key target for this regulation. portlandpress.comoup.com Environmental signals such as light and temperature profoundly influence the biosynthesis and deactivation of GAs, thereby controlling the levels of active hormones derived from the GA12 precursor pool.
Light is a dominant environmental factor. The phytochrome (B1172217) system, which perceives red and far-red light, directly regulates the expression of GA biosynthesis and catabolism genes. usp.br For example, in seedlings transitioning from dark to light (de-etiolation), there is a rapid decrease in the active GA1 content, which is caused by changes in the expression of GA20ox and GA3ox genes. usp.br Similarly, photoperiod, or day length, controls flowering time in many species by modulating GA levels. usp.brsteberlab.org In Arabidopsis, long days promote flowering partly by stimulating the GA pathway. psu.edu In some cases, GA12 itself is transported over long distances within the plant, moving from photosynthetic tissues to the shoot apex to regulate development in response to photoperiod. sci-hub.seoup.com
Temperature is another critical environmental cue. Low temperatures can promote seed germination by up-regulating a subset of GA biosynthesis genes, leading to an increase in bioactive GAs. nih.gov In Arabidopsis seeds, cold treatment was found to specifically increase the transcript abundance of AtGA3ox1, a gene essential for producing active GA. nih.gov Furthermore, the process of vernalization, where a prolonged period of cold is required for flowering, involves interaction with the GA signaling pathway. oup.com Reducing GA levels can impair flowering after short vernalization treatments, indicating that GA acts to accelerate the floral transition during the cold period. oup.com
| Environmental Factor | Affected Process | Mechanism of Regulation on GA12 Pathway | Key Genes Influenced |
|---|---|---|---|
| Light (Phytochrome) | Seed Germination, Stem Elongation, De-etiolation | Modulates transcription of GA biosynthesis and deactivation enzymes. usp.br | GA20ox, GA3ox |
| Light (Photoperiod) | Flowering Time | Regulates GA levels at the shoot apex. usp.brsteberlab.org | GA20ox, GA3ox |
| Temperature (Cold) | Seed Germination, Flowering (Vernalization) | Upregulates GA biosynthesis genes to break dormancy and promote floral transition. oup.comnih.gov | GA3ox1 |
Photoperiod and Light Quality Effects
Photoperiod, or the length of the day, serves as a critical environmental signal that influences the levels of GA12 and its downstream metabolites. This regulation is often mediated by photoreceptors, such as phytochromes, which perceive the quality and duration of light.
In sorghum, GA12 levels are subject to diurnal regulation, typically peaking during the light period and reaching a minimum during the dark period. nih.gov This rhythmic fluctuation persists even in mutants lacking phytochrome B, suggesting that other phytochromes are likely involved in regulating the steps leading to GA12 synthesis. nih.gov The perception of day length, particularly the transition between light and dark, and the quality of light (specifically the ratio of red to far-red light) are key factors in the photoregulation of gibberellin metabolism. nih.gov
Studies in the long-day plant spinach (Spinacia oleracea) have shown that long-day conditions enhance the biosynthesis of ent-kaurene, a precursor to GA12. nih.gov Furthermore, the expression of genes encoding enzymes that act later in the GA biosynthetic pathway, such as GA 20-oxidase, is significantly upregulated under long-day conditions, leading to increased levels of active gibberellins. nih.govusp.br While much of the research has focused on the regulation of steps downstream of GA12, the initial synthesis of GA12 is a crucial control point. The regulation of GA biosynthesis occurs mainly at the later stages of the pathway; however, photoperiod has been shown to affect earlier steps as well. portlandpress.comusp.br
Table 1: Effect of Photoperiod on Gibberellin Metabolism in Sorghum
| Genotype | Photoperiod | Timing of Peak GA12 Levels | Timing of Minimum GA12 Levels |
| 58M (phyB-1) | 12-hour | Midday | Night |
| 90M (phyB-2) | 12-hour | Midday | Night |
| 100M (PHYB) | 12-hour | Midday | Night |
| Data derived from studies on the diurnal regulation of GA12 levels in different sorghum genotypes under controlled photoperiods. nih.gov |
Temperature Influences on Biosynthesis and Metabolism
Temperature is another pivotal environmental factor that modulates GA12 biosynthesis and metabolism. Both low and high temperatures can trigger significant changes in the expression of GA metabolic genes and, consequently, the levels of GA12 and other gibberellins.
In Arabidopsis, a rise in ambient temperature can lead to an increase in the expression of GA biosynthesis genes. nih.gov Research has specifically highlighted the role of root-derived GA12 in mediating thermo-responsive shoot growth. nih.govresearchgate.net This suggests a model where roots sense temperature changes, synthesize GA12, and transport it to the shoot to promote growth. nih.govresearchgate.net
Conversely, low temperatures can also have a profound impact on GA metabolism. In rice anthers, low-temperature treatment led to a significant reduction in the levels of bioactive GAs, while the concentration of their precursor, GA12, drastically increased. oup.com This indicates that low temperatures can suppress the conversion of GA12 to its downstream products. oup.com Similarly, in pea, a short-term drop in temperature during the light period was found to increase the mRNA levels of a GA-deactivating gene, leading to reduced levels of active GAs. oup.comoup.com However, a temperature drop during the night did not have the same effect and even slightly stimulated some GA-biosynthesis genes. oup.comoup.com
During seed germination in Arabidopsis, low temperatures can upregulate a subset of GA biosynthesis genes, resulting in an increase in bioactive GAs. nih.gov In contrast, high temperatures have been shown to repress the expression of genes involved in the later stages of GA biosynthesis, such as GA20ox and GA3ox, thereby inhibiting germination. oup.com
Table 2: Influence of Temperature on Gibberellin A12 and Related Metabolites in Different Plant Species
| Plant Species | Temperature Condition | Effect on GA12 Levels | Effect on Downstream Bioactive GAs | Tissue/Organ |
| Rice (Oryza sativa) | Low Temperature | Drastic Increase | Significant Reduction | Anthers |
| Arabidopsis (Arabidopsis thaliana) | Elevated Temperature | Implied increase in biosynthesis for transport | - | Roots |
| Pea (Pisum sativum) | Temperature drop (day) | Not directly measured, but precursor flow to active GAs is reduced | Reduction | Stem |
| Tomato (Solanum lycopersicum) | Low Overnight Temperature | - | Accumulation of GA1 and GA4 | Flower buds |
| This table summarizes findings from various studies on the impact of temperature on gibberellin metabolism. nih.govoup.comoup.commdpi.com |
Response to Abiotic Stress Conditions (e.g., drought, salinity)
Abiotic stresses, such as drought and high salinity, generally lead to a reduction in the levels of bioactive gibberellins, which contributes to the characteristic growth restriction observed under these conditions. nih.govtaylorfrancis.com This reduction in GA levels is often a result of changes in the expression of GA biosynthesis and catabolism genes.
Under conditions of salt and osmotic stress, there is evidence for a general reduction in GA levels and signaling. nih.gov This response is part of a broader stress-adaptation strategy in plants, often involving crosstalk with other hormones like abscisic acid (ABA), which is known as a "stress hormone". oup.comfrontiersin.org
Interactions and Crosstalk of Gibberellin A12 with Other Phytohormone Signaling Pathways
Interactions with Auxins
The interaction between gibberellins (B7789140) and auxins is generally synergistic, with both hormones promoting many of the same growth processes, such as stem elongation, root development, and fruit development. nih.govmdpi.comusp.br This positive interplay occurs at multiple levels, including the direct regulation of each other's metabolism and signaling pathways. mdpi.com
Auxin and GA work together to promote stem elongation. It has been proposed that auxin, primarily produced in the apical bud, acts as a signal to stimulate the production of active GAs in the elongating internodes of the stem. usp.br Their interaction is also critical for fruit development. In many plant species, including pea and tomato, fertilization triggers an increase in both auxin and GA levels, which is essential for fruit set and growth. oup.comresearchgate.net The application of auxin to unpollinated ovaries can induce GA biosynthesis and promote parthenocarpic (seedless) fruit development, demonstrating the direct regulatory link between the two hormones in this process. researchgate.net
The interaction is complex and can be tissue-specific. In roots, for example, auxin is required for GA to effectively promote elongation. nih.gov The relationship also involves the regulation of signaling components. DELLA proteins, the key repressors of GA signaling, have been shown to repress transcription factors that are positive regulators of auxin signaling. wikipedia.org By promoting the degradation of DELLAs, GA can therefore enhance auxin responses. wikipedia.org
A primary mechanism for the synergistic interaction between auxin and GA is the direct control of GA metabolism by auxin. wikipedia.org The conversion of precursors like GA12 into bioactive GAs involves several enzymatic steps, catalyzed by enzymes such as GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). researchgate.net The genes encoding these enzymes are key regulatory points.
Research across multiple species, including Arabidopsis, pea, and tobacco, has shown that auxin can increase the levels of active GAs by upregulating the expression of genes involved in GA biosynthesis. mdpi.comusp.brnih.gov Specifically, auxin has been found to:
Increase the expression of GA20ox and GA3ox genes: These enzymes catalyze the final steps in the production of active GAs from precursors. oup.comnih.gov
Decrease the expression of GA2ox genes: These enzymes are responsible for the deactivation and catabolism of active GAs. nih.govoup.com
This regulation appears to be a direct and rapid response to auxin, suggesting it is a primary mechanism of action. nih.gov For instance, in pea, the auxin 4-chloroindole-3-acetic acid (4-Cl-IAA), which is produced in the seeds, is transported to the pericarp (fruit wall) where it stimulates the expression of PsGA3ox1 and represses PsGA2ox1, leading to an increase in bioactive GA1 required for fruit growth. oup.com This regulation of the metabolic flux from GA precursors like GA12 to active forms is a cornerstone of the auxin-GA crosstalk that drives plant growth. portlandpress.com
Table 2: Research Findings on Auxin Regulation of GA Metabolism Genes
| Plant Species | Effect of Auxin | Target Genes | Developmental Context | Reference |
|---|---|---|---|---|
| Arabidopsis | Up-regulates expression | AtGA20ox, AtGA2ox | General development, root growth | nih.gov |
| Pea (Pisum sativum) | Up-regulates expression | PsGA3ox1 | Stem elongation, Fruit development | nih.govoup.com |
| Pea (Pisum sativum) | Down-regulates expression | PsGA2ox1 | Fruit development | oup.com |
| Tobacco (Nicotiana tabacum) | Up-regulates expression | GA20ox | Stem elongation | nih.gov |
Crosstalk with Ethylene (B1197577)
The relationship between gibberellins and ethylene is highly context-dependent, exhibiting both antagonistic and synergistic interactions depending on the specific developmental process and environmental conditions. nih.gov Ethylene, a gaseous hormone, is well-known for its roles in fruit ripening, senescence, and stress responses. wikipedia.org
The interaction is often antagonistic in the context of vegetative growth. For example, ethylene typically inhibits root and shoot elongation, directly countering the growth-promoting effects of GA. nih.govmdpi.com A key mechanism for this inhibition is the stabilization of DELLA proteins. Ethylene signaling can reduce the degradation of DELLA proteins that is normally promoted by GA, thereby enhancing their repressive effect on growth. nih.gov
However, under certain conditions, the hormones can act synergistically. In deepwater rice and other aquatic plants, submergence triggers an increase in both ethylene and GA synthesis. Here, ethylene promotes GA-induced internode elongation, allowing the plant to reach the water's surface. nih.gov
At the metabolic level, ethylene can influence GA biosynthesis. Transcript analysis has suggested that applying ethylene to plants can lead to the repression of GA metabolism genes. nih.gov In rice, the ethylene signaling transcription factor OsEIL1 was found to promote the expression of several GA2ox genes, which are involved in GA deactivation. This leads to a reduction in active GA levels, which in turn inhibits cell proliferation in the root meristem and ultimately ceases primary root growth. plantae.org This demonstrates that ethylene can exert its control on development by directly modulating the GA metabolic pathway, thereby affecting the availability of active GAs derived from precursors such as GA12.
Reciprocal Regulation with Cytokinins
Gibberellins and cytokinins frequently exhibit an antagonistic relationship, acting as a crucial regulatory node that balances cell division and differentiation in key developmental processes, particularly in meristems. nih.govplos.org
The balance between cytokinin and gibberellin activity is fundamental for the function of the shoot apical meristem (SAM). High cytokinin levels paired with low GA levels are required to maintain the pool of undifferentiated stem cells in the SAM. nih.gov Cytokinins are known to promote cell division and are abundant in meristematic tissues. libretexts.orgjmbfs.org Conversely, gibberellins, derived from the metabolic pathway beginning with GA12, generally promote cell elongation and differentiation and can have a negative effect on meristem activity. nih.govplos.org
This antagonistic interplay is mediated, in part, by KNOTTED1-like homeobox (KNOX) proteins. KNOX proteins play a dual role: they activate cytokinin biosynthesis genes, thereby increasing cytokinin levels in the meristem, and simultaneously repress the expression of genes encoding GA20-oxidase, a key enzyme that catalyzes a late step in the conversion of GA12 to bioactive GAs. nih.govplos.org This coordinated action ensures that cytokinin activity predominates in the meristem, maintaining its undifferentiated state, while GA activity is suppressed. nih.gov
Cytokinins exert direct regulatory control over the gibberellin metabolic pathway, influencing the availability of bioactive GAs derived from GA12. Genome-wide studies have shown that cytokinin treatment can inhibit the expression of GA biosynthesis genes, specifically GA20-oxidase and GA3-oxidase, which are responsible for the final steps in producing active GAs from GA12 and its derivatives. nih.gov
Furthermore, cytokinins can promote the deactivation of gibberellins. Evidence suggests that cytokinins can increase the expression of genes encoding GA2-oxidases (GA2ox), enzymes that catabolize and inactivate both bioactive GAs and their precursors. plos.org By simultaneously suppressing the synthesis and promoting the deactivation of GAs, cytokinins effectively lower the concentration of active gibberellins, reinforcing their dominance in developmental processes like meristem maintenance. nih.govplos.org
Interactions with Brassinosteroids (BRs)
Brassinosteroids (BRs), a class of steroid hormones, are potent growth promoters that share some functional similarities with gibberellins. mdpi.comfrontiersin.org Research has revealed a hierarchical relationship where BRs act as upstream regulators of the gibberellin pathway. mdpi.com
A significant body of evidence demonstrates that BRs positively regulate the biosynthesis of gibberellins. mdpi.comtandfonline.com This is a key mechanism through which BRs promote their growth effects, such as cell elongation. oup.com Studies in Arabidopsis and rice have shown that mutants deficient in BR signaling have severely impaired production of bioactive GAs. mdpi.comoup.com
This regulation occurs at the transcriptional level. The BR signaling pathway culminates in the activation of transcription factors like BRASSINAZOLE-RESISTANT 1 (BZR1). mdpi.com These transcription factors have been shown to directly bind to the promoters of key GA biosynthesis genes, including GA20-oxidase and GA3-oxidase, and induce their expression. mdpi.comnih.gov By upregulating these genes, BRs increase the metabolic flux from GA12 and its derivatives towards bioactive GAs like GA1 and GA4. oup.comnih.gov This positions the conversion steps downstream of GA12 as a critical integration point for the BR and GA signaling pathways, highlighting BRs as master regulators of GA production. mdpi.comtandfonline.com
| Interacting Hormone | Effect on GA Pathway | Key Genes Regulated | Developmental Outcome |
|---|---|---|---|
| Cytokinin | Inhibits GA biosynthesis; Promotes GA deactivation. nih.govplos.org | Downregulates GA20ox, GA3ox; Upregulates GA2ox. nih.govplos.org | Maintains high cytokinin/GA ratio for meristem activity. nih.gov |
| Brassinosteroid | Promotes GA biosynthesis. mdpi.comtandfonline.com | Upregulates GA20ox, GA3ox via BZR1 transcription factor. mdpi.comnih.gov | Enhances cell elongation and overall growth. oup.com |
Evolutionary Biology of Gibberellin A12 Biosynthesis
Convergent Evolution of Gibberellin Biosynthesis Across Kingdoms
Gibberellins (B7789140) (GAs) have been identified in plants, fungi, and some bacteria, but the pathways leading to their synthesis in these distinct kingdoms are a classic example of convergent evolution. nih.gov This means that while structurally identical GAs can be produced, the enzymatic machinery and genetic underpinnings of these biosynthetic routes evolved independently. proquest.com
The biosynthetic pathways for gibberellins in plants, fungi, and bacteria showcase remarkable differences, underscoring their independent evolutionary origins. nih.gov In vascular plants, the synthesis of GA12, the precursor to other gibberellins, begins in the plastids with the formation of ent-kaurene (B36324) from geranylgeranyl diphosphate (B83284) (GGDP). nih.govnih.gov This process involves two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). nih.govsteberlab.org The subsequent conversion of ent-kaurene to GA12 occurs in the endoplasmic reticulum and cytoplasm, catalyzed by cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govnih.gov
In contrast, the fungus Gibberella fujikuroi, from which gibberellins were first isolated, utilizes a gene cluster for GA biosynthesis. proquest.com A significant difference is the presence of a bifunctional CPS/KS enzyme that catalyzes the conversion of GGDP to ent-kaurene in a single step. proquest.com Furthermore, the subsequent oxidative steps in fungi are primarily catalyzed by P450s, with different reaction specificities compared to their plant counterparts. nih.gov
Recent research has elucidated a third, independently evolved GA biosynthetic pathway in certain symbiotic bacteria, such as Bradyrhizobium japonicum. nih.govresearchgate.net While the central biochemical logic is conserved, the specific enzymes involved are distinct from those in both plants and fungi, indicating a separate evolutionary trajectory. nih.gov For instance, bacterial pathways also feature separate CPS and KS enzymes, similar to plants, but these enzymes are smaller and share limited sequence homology. nih.gov
A comparative overview of the key enzymes in the early stages of GA biosynthesis across the three kingdoms is presented below.
| Enzyme/Step | Plants | Fungi (Gibberella fujikuroi) | Bacteria (Bradyrhizobium japonicum) |
| GGDP to ent-kaurene | Two separate enzymes: CPS and KS nih.govsteberlab.org | Bifunctional CPS/KS enzyme proquest.com | Two separate enzymes: CPS and KS nih.gov |
| ent-kaurene oxidation | Catalyzed by cytochrome P450s (e.g., KO) and 2-ODDs (e.g., KAO) nih.govnih.gov | Primarily catalyzed by cytochrome P450s nih.gov | Involves distinct cytochrome P450s nih.gov |
| 3β-hydroxylation | Typically a late step, catalyzed by 2-ODDs | An early step, catalyzed by a P450 monooxygenase nih.gov | Pathway elucidated to GA9, further steps may vary nih.gov |
| 20-oxidation | Catalyzed by 2-ODDs | Catalyzed by a cytochrome P450 nih.gov | Not fully characterized in all bacterial pathways nih.gov |
Interestingly, the catalytic amino acid dyad in CPS is conserved between bacteria and plants, but not in fungi, suggesting a possible common origin for ent-kaurene synthesis in bacteria and plants. nih.gov This has led to the hypothesis that the plant enzymes may have an endosymbiotic origin. nih.gov In fungi, a single bifunctional polypeptide, CPS/KS, performs both cyclization reactions. proquest.com
The most profound differences between the GA biosynthetic pathways of plants, fungi, and bacteria are found in the downstream oxidation and hydroxylation steps that modify the ent-kaurene skeleton to produce GA12 and subsequently the bioactive gibberellins. nih.gov These modifications are critical for the biological activity of the final molecules.
In plants, these reactions are predominantly carried out by two families of enzymes: membrane-associated cytochrome P450 monooxygenases and soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov For example, the conversion of ent-kaurenoic acid to GA12 is catalyzed by a P450, ent-kaurenoic acid oxidase (KAO). nih.govnih.gov Subsequent steps, such as 20-oxidation and 3β-hydroxylation, are typically catalyzed by 2-ODDs.
In the fungus G. fujikuroi, these same transformations are almost exclusively handled by cytochrome P450s, and the enzymes themselves are unrelated in amino acid sequence to their functional counterparts in plants. A striking example is 3β-hydroxylation, which occurs early in the fungal pathway and is catalyzed by a P450, whereas in plants, it is usually the final step in the formation of bioactive GAs and is catalyzed by a 2-ODD. nih.gov Similarly, the removal of C-20 is catalyzed by a P450 in the fungus but by a 2-ODD in plants. proquest.com These profound enzymatic differences are strong evidence against horizontal gene transfer and in favor of convergent evolution. nih.gov
Conservation of Gibberellin A12 Precursor Function
Across the diverse pathways in plants, Gibberellin A12 holds a conserved and critical position as the first C20 gibberellin and the common precursor for the synthesis of all other gibberellins within an organism. youtube.comyoutube.com From GA12, the pathway can branch into the 13-hydroxylation pathway (leading to gibberellins like GA1) or the non-13-hydroxylation pathway (leading to gibberellins like GA4). nih.gov
Recent studies have revealed another layer to the conserved function of GA12: its role as a long-distance mobile signal in plants. researchgate.net While biologically inactive on its own, GA12 is transported through the plant's vascular system, including both xylem and phloem. researchgate.net This mobility allows GA12 to be synthesized in one part of the plant and then transported to another, where it is converted into bioactive GAs to regulate growth and development in the recipient tissues. researchgate.netnih.gov This long-range signaling capacity underscores the fundamental importance of GA12 as a stable, transportable precursor, enabling coordinated growth and adaptation to environmental cues throughout the plant. nih.govfrontiersin.org
Implications for Plant Adaptation and Diversification
The evolution of GA12 biosynthesis and its subsequent conversion into a vast array of bioactive gibberellins have had profound implications for the adaptation and diversification of land plants. nih.gov Gibberellins regulate a wide spectrum of developmental processes, including seed germination, stem elongation, leaf expansion, flowering time, and fruit development. nih.govnih.gov The ability to modulate these processes through the precise regulation of GA biosynthesis provides plants with the flexibility to adapt to diverse environmental conditions. nih.govmdpi.com
For example, the regulation of GA biosynthesis is crucial for shade avoidance syndrome, where plants elongate their stems to compete for light. It is also involved in the response to temperature changes and other abiotic stresses. nih.gov The expansion and diversification of genes encoding GA biosynthetic enzymes, such as the GA 20-oxidases and GA 3-oxidases that act downstream of GA12, have allowed for tissue-specific and environmentally responsive control of bioactive GA levels. researchgate.net This fine-tuned regulation has likely been a key factor in the evolutionary success and morphological diversification of angiosperms. The existence of a mobile precursor like GA12 further enhances this adaptive capacity, allowing for systemic coordination of growth in response to localized environmental signals. researchgate.netfrontiersin.org
Advanced Analytical Methodologies for Gibberellin A12 Research
Sample Preparation and Extraction Protocols for Gibberellin A12
The initial and most critical step in the analysis of Gibberellin A12 is its extraction from the sample matrix, which can range from plant tissues to fungal cultures. The goal is to efficiently isolate GAs while minimizing the co-extraction of interfering substances. researchgate.net A common approach begins with the homogenization of the sample, often at low temperatures to prevent enzymatic degradation. jifro.ir
The extraction is typically performed using an organic solvent. A widely used method involves partitioning with ethyl acetate (B1210297) after acidifying the sample solution to approximately pH 2.5-3.0. jmb.or.krpublish.csiro.au Alternatively, a solution of methanol (B129727), water, and formic acid can be employed for the initial extraction. Following solvent extraction, purification is essential to remove compounds that could interfere with subsequent analysis. Solid-phase extraction (SPE) has become a standard procedure for the purification and concentration of gibberellins (B7789140). nih.gov This technique utilizes cartridges with specific sorbents, such as C18, to bind the GAs while allowing contaminants to be washed away. jmb.or.krchrom-china.com More advanced SPE protocols may involve a two-step process using different types of cartridges, like Oasis® MCX (Mixed-Mode Cation Exchange) and MAX (Mixed-Mode Anion Exchange), for highly selective enrichment and efficient clean-up of GAs from complex plant extracts. researchgate.net
| Step | Technique | Description | Reference |
|---|---|---|---|
| 1. Homogenization | Mechanical Disruption | Sample tissue (e.g., seeds, shoots, fungal culture) is ground, often in liquid nitrogen or at 0°C, to break cell walls. | jifro.ircabidigitallibrary.org |
| 2. Extraction | Solvent Partitioning | Extraction with solvents like ethyl acetate or a methanol/water/formic acid mixture. The aqueous phase is often acidified to pH ~2.5 to ensure GAs are in their protonated form, enhancing their solubility in the organic solvent. | jmb.or.krpublish.csiro.au |
| 3. Purification | Solid-Phase Extraction (SPE) | The crude extract is passed through a column containing a solid sorbent (e.g., C18, Oasis® MCX/MAX). Interfering compounds are washed away, and the GAs are then eluted with a different solvent. | nih.govchrom-china.comresearchgate.net |
Chromatographic Separation Techniques
Chromatography is the cornerstone of gibberellin analysis, enabling the separation of GA12 from other structurally similar gibberellins and metabolites within a purified extract.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of GA12 and its metabolites. annualreviews.org In many research applications, HPLC is used as a final purification step before identification by mass spectrometry. nih.govnih.gov For example, in studies of GA12 metabolism in apple shoots, HPLC was used to separate twenty-one different metabolites derived from a labeled GA12 precursor. ashs.org
Reversed-phase columns, particularly C18 columns, are most commonly used for gibberellin separation. jmb.or.krnih.gov The separation is achieved by using a mobile phase, typically a gradient of an organic solvent like methanol or acetonitrile (B52724) in acidified water (e.g., with acetic or formic acid), which allows for the differential elution of various GAs based on their polarity. jmb.or.kr Fractions are collected from the HPLC and can be subjected to radioactivity counting (in tracer studies) or mass spectrometric analysis for identification and quantification. cabidigitallibrary.orgebi.ac.uk
Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful and definitive method for identifying GA12 and its various metabolites. nih.gov Due to the low volatility of gibberellins, a crucial derivatization step is required before GC analysis. This typically involves methylation, for instance with diazomethane, to convert the carboxylic acid group into a more volatile methyl ester.
Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum, or "fingerprint," for each compound. By comparing the retention time and the mass spectrum of a compound in a sample to that of an authentic standard, researchers can positively identify GA12 and its metabolites. ashs.org This technique has been instrumental in demonstrating the endogenous presence of GA12 in various plant tissues and in identifying the products of its metabolism in feeding studies. nih.govashs.orgoup.com
For the precise quantification of Gibberellin A12, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov A key advantage of LC-MS/MS is that it often does not require the derivatization step needed for GC-MS. researchgate.net
In a typical LC-MS/MS workflow, the sample extract is first separated on a reversed-phase HPLC column (e.g., C18). nih.govchrom-china.com The eluent is then directed into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source, which is well-suited for analyzing polar molecules like gibberellins. chrom-china.com For quantification, the mass spectrometer is operated in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govchrom-china.com This involves selecting the specific molecular ion of GA12, fragmenting it, and then monitoring for a specific fragment ion. This two-stage filtering process is highly selective and minimizes interference from the sample matrix, allowing for accurate quantification even at very low concentrations. To correct for any loss during sample preparation and to account for matrix effects, a stable isotope-labeled internal standard, such as deuterated Gibberellin A12 ([²H₂]-GA12), is added to the sample at the beginning of the extraction process.
Ultra-Performance Liquid Chromatography (UPLC) coupled with ESI-MS/MS represents a significant advancement over conventional HPLC-MS/MS for gibberellin analysis. UPLC systems use columns with smaller particle sizes (typically less than 2 µm), which provides much higher resolution, greater peak capacity, and significantly shorter analysis times compared to traditional HPLC. researchgate.netcreative-proteomics.com
The enhanced separation efficiency of UPLC leads to better-resolved peaks and a reduction in ion suppression in the ESI source, resulting in higher sensitivity. nih.gov This allows for the reliable quantification of GA12 and other gibberellins at extremely low concentrations (in the range of 10⁻⁹ to 10⁻¹⁵ mol g⁻¹ fresh weight). creative-proteomics.com The high-throughput nature of UPLC-ESI-MS/MS makes it possible to analyze a large number of samples quickly and to simultaneously quantify a wide array of gibberellins in a single run. researchgate.net This provides a comprehensive snapshot of the gibberellin metabolic profile, which is crucial for understanding the regulation of GA biosynthesis. researchgate.netd-nb.info
| Technique | Primary Application for GA12 | Key Features | Reference |
|---|---|---|---|
| HPLC | Separation and purification | Uses C18 columns; often a preparative step for MS analysis. | jmb.or.krashs.org |
| GC-MS | Metabolite identification | Requires derivatization (methylation); provides definitive structural information based on mass spectra. | ashs.orgnih.gov |
| LC-MS/MS | Accurate quantification | High selectivity via SRM/MRM; uses internal standards (e.g., [²H₂]-GA12) for precision. | nih.govchrom-china.com |
| UPLC-ESI-MS/MS | High-sensitivity and high-throughput analysis | Faster analysis, higher resolution, and superior sensitivity compared to HPLC; allows for comprehensive metabolic profiling. | researchgate.netcreative-proteomics.comd-nb.info |
Radioisotope Tracing and Labeling Studies
Radioisotope tracing is a fundamental methodology for elucidating the complex biosynthetic and metabolic pathways involving Gibberellin A12. These studies involve feeding a biological system—such as plant shoots, seeds, or cell cultures—with a GA precursor that has been labeled with a radioisotope, most commonly Carbon-14 (B1195169) (¹⁴C) or Tritium (³H). nih.govashs.org
For instance, researchers have applied [¹⁴C]GA12 to plant tissues to track its conversion into downstream gibberellins. cabidigitallibrary.orgashs.org After a specific incubation period, the tissues are harvested, and the gibberellins are extracted and separated using HPLC. The HPLC system is often equipped with a radioactivity detector that can trace the labeled compounds as they elute from the column. nih.govashs.org The radioactive fractions are then collected and analyzed by GC-MS to definitively identify the metabolites. nih.gov
These experiments have been crucial in mapping the metabolic grid of gibberellins. For example, feeding studies with ¹⁴C-labeled substrates demonstrated the conversion of GA12 to GA53 in cultured cells of Nicotiana tabacum. oup.comkribb.re.kr Similarly, by applying [¹⁴C]GA12 to apple shoots and analyzing the resulting radioactive products over time, researchers were able to trace the metabolic flux and identify the major pathways downstream of GA12 in that species. ashs.org In addition to radioactive isotopes, stable isotopes like Carbon-13 (¹³C) and Deuterium (²H) can also be used as tracers, with their detection accomplished by mass spectrometry. nih.gov
Use of Labeled Precursors (e.g., [14C]GA12, [14C]Mevalonic Acid)
The use of isotopically labeled compounds is a cornerstone of metabolic research, allowing for the direct tracking of molecules through complex biochemical pathways. In gibberellin research, this approach has been fundamental in piecing together the biosynthetic sequence.
Early studies successfully demonstrated the diterpenoid nature of gibberellins by showing the incorporation of carbon-14 labeled mevalonic acid ([14C]MVA) into gibberellic acid (GA3) in the fungus Gibberella fujikuroi. oup.com Mevalonic acid is a key intermediate in the biosynthesis of all isoprenoids, including the gibberellin backbone. oup.com By supplying [14C]MVA to a biological system, researchers can trace the radioactive label as it is incorporated into downstream products, including GA12 and its derivatives.
More targeted studies utilize labeled versions of immediate precursors to investigate specific enzymatic steps. For instance, feeding experiments with labeled substrates such as ent-[14C]kaurenoic acid, [14C]GA12-aldehyde, and [14C]GA12 itself have been instrumental. pnas.org When these labeled compounds are introduced into cell-free systems or fungal cultures, the radioactivity can be tracked to the resulting products, which are then identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). pnas.orgnih.gov This methodology has been critical in confirming the roles of specific enzymes and identifying the sequence of reactions that modify the GA12 skeleton.
Monitoring of Metabolic Fate and Pathway Flux
By employing labeled precursors, scientists can monitor the metabolic fate of Gibberellin A12 and analyze the flux through its various divergent pathways. GA12 stands at a critical branch point in the gibberellin biosynthetic grid. From GA12, the pathway can proceed via an early 13-hydroxylation route or a non-hydroxylated route.
Early 13-Hydroxylation Pathway: In many plant species, GA12 is first hydroxylated at the 13th carbon to produce Gibberellin A53 (GA53). This step is a major determinant of the final set of gibberellins produced by the plant.
Non-Hydroxylation Pathway: Alternatively, GA12 can be further metabolized without the 13-hydroxylation step, leading to a different series of gibberellins, such as Gibberellin A9.
Studies using cell-free systems from immature Phaseolus vulgaris (common bean) seeds demonstrated that labeled GA12-aldehyde is converted into both GA1 (via the 13-hydroxylation pathway) and GA4 (via the non-hydroxylated pathway). nih.gov Similarly, research on germinating barley embryos showed the conversion of labeled GA12-aldehyde into a range of products from both pathways. nih.gov These tracer studies allow for a qualitative and quantitative understanding of pathway preferences in different tissues and species, revealing how plants regulate the production of specific bioactive gibberellins.
Cell-Free System Methodologies for Enzymatic Studies
Cell-free systems are powerful in vitro tools that have been essential for dissecting the gibberellin biosynthetic pathway. kit.edu These systems consist of extracts from plant tissues that contain the active enzymes required for biosynthesis but are free from the complexities of the intact cellular environment. Immature seeds and endosperm are particularly rich sources of these enzymes. oup.comkit.edu
Prominent examples include cell-free preparations from:
Pumpkin (Cucurbita maxima and Cucurbita pepo) endosperm oup.com
Immature pea (Pisum sativum) cotyledons oup.com
Immature bean (Phaseolus vulgaris) embryos nih.gov
Germinating barley (Hordeum vulgare) embryos nih.gov
In a typical experiment, a labeled substrate, such as [14C]GA12 or [14C]GA12-aldehyde, is added to the cell-free extract along with necessary cofactors like NADPH. oup.com The enzymes within the extract then catalyze the conversion of the substrate into subsequent products. After incubation, the products are extracted, separated (often by High-Performance Liquid Chromatography, HPLC), and identified using GC-MS. This approach has allowed researchers to identify nearly every step in the pathway from GA12-aldehyde to the various C19 and C20 gibberellins and to characterize the enzymes responsible for each conversion. nih.govnih.gov
Targeted Metabolomics Approaches for Comprehensive Gibberellin Profiling
While labeled precursors and cell-free systems are ideal for pathway elucidation, understanding the complete picture of gibberellin regulation in a living plant requires quantifying the endogenous levels of all relevant gibberellins simultaneously. This is achieved through targeted metabolomics.
The primary analytical platforms for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). metwarebio.comcreative-proteomics.comresearchgate.net These methods offer exceptional sensitivity and selectivity, which are crucial because gibberellins are typically present at very low concentrations in plant tissues. metwarebio.comcreative-proteomics.com
The general workflow involves:
Extraction of hormones from a small amount of plant tissue.
Purification to remove interfering substances.
Often, chemical derivatization to improve chromatographic behavior and sensitivity, especially for GC-MS. researchgate.net
Separation of the different gibberellins using chromatography.
Detection and quantification using a mass spectrometer, which identifies each compound by its unique mass-to-charge ratio and fragmentation pattern.
Using this approach, researchers can perform absolute quantification of dozens of gibberellins, including GA12, and their precursors and catabolites in a single analysis. metwarebio.comcreative-proteomics.com This comprehensive profiling provides a snapshot of the gibberellin metabolic network at a specific developmental stage or in response to environmental stimuli, offering deep insights into the regulation of plant growth.
Compound and PubChem CID Table
Emerging Research Directions and Biotechnological Potential of Gibberellin A12
Manipulation of Gibberellin A12 Metabolism for Plant Engineering
The metabolism of Gibberellin A12 is a primary target for genetic manipulation in plant engineering, offering an alternative to the application of chemical growth regulators. researchgate.net By controlling the conversion of GA12 into bioactive GAs, researchers can precisely modify plant architecture, particularly stature, to create more resilient and productive crops. nih.gov
Key enzymes in the GA metabolic pathway, such as GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), which catalyze later steps in the conversion of GA12 intermediates, and GA 2-oxidase (GA2ox), which deactivates GAs, are prime targets for genetic modification. nih.govfrontiersin.org
Controlling Plant Stature: Overexpression of genes encoding GA deactivating enzymes or suppression of genes for GA biosynthesis can lead to reduced levels of active GAs, resulting in dwarf or semi-dwarf phenotypes. nih.gov These compact plants are often more resistant to lodging (bending over of the stem) and can have improved harvest indices. This approach has been a cornerstone of the "Green Revolution," which utilized semi-dwarf, high-yielding crop varieties. nih.gov
Genetic modification techniques, including the use of CRISPR-based editing, are enabling the creation of novel mutations in GA biosynthesis and signaling genes. This allows for the directed evolution of these pathways, accelerating the development of crops with improved traits. nih.gov
Table 1: Key Enzymes in GA12 Metabolism Targeted for Plant Engineering
| Enzyme Family | Function in GA Pathway | Effect of Genetic Manipulation on Plant Phenotype |
| GA 20-oxidase (GA20ox) | Catalyzes multiple steps in the conversion of C20 GAs (downstream of GA12) to C19 GAs. frontiersin.org | Overexpression can lead to increased plant height; suppression results in dwarfism. |
| GA 3-oxidase (GA3ox) | Catalyzes the final step to produce bioactive GAs (e.g., GA1, GA4). nih.gov | Suppression leads to severe dwarfism and reduced fertility. |
| GA 2-oxidase (GA2ox) | Inactivates bioactive GAs and their precursors. nih.gov | Overexpression results in a dwarf phenotype due to reduced active GA levels. |
Investigation of Novel Gibberellin A12 Derivatives and Their Biological Activities
While GA12 itself is inactive, its core structure provides a scaffold for the chemical synthesis of novel derivatives with potential biological activity. Research in this area aims to create new molecules that can act as plant growth regulators, offering more targeted effects than naturally occurring GAs or existing synthetic chemicals.
Scientists have successfully synthesized various derivatives by modifying the functional groups on the gibberellin skeleton. For example, a series of novel C-3-OH substituted gibberellin derivatives bearing an amide group were designed and synthesized from gibberellic acid (GA3), a downstream product of the GA12 pathway. mdpi.comdoaj.org When tested on plants like rice and Arabidopsis, some of these synthetic compounds exhibited significant inhibitory activities on growth, effectively creating a dwarf phenotype. mdpi.com
This research provides valuable insights into the structure-activity relationship of gibberellins (B7789140) and opens the door to developing new classes of plant growth regulators. mdpi.com These novel derivatives could potentially be used to:
Induce desirable traits like dwarfism without genetic modification.
Act as antagonists to block GA responses at specific developmental stages.
Possess other biological activities, such as anti-tumor or antimicrobial properties, as has been explored with derivatives of other gibberellins. researchgate.net
The synthesis and screening of such compounds are expanding the toolkit available for both agricultural applications and fundamental research into plant hormone signaling.
Development of Gibberellin A12-Responsive Genetic Tools and Biosensors
A significant challenge in plant hormone research is understanding the precise spatial and temporal distribution of hormones within the plant. researchgate.net To address this, researchers are developing sophisticated genetic tools and biosensors to visualize GA concentrations in real-time and at a cellular level. nih.gov
The development of Förster resonance energy transfer (FRET)-based GA biosensors has been a major advance. researchgate.net These sensors provide a direct readout of GA levels in living tissues, allowing scientists to observe how GA gradients form and change in response to developmental and environmental cues. While many current sensors are designed to detect bioactive GAs, the principles could be adapted to create sensors specific to GA12 or other precursors.
Such tools are critical for:
Mapping Hormone Distribution: Identifying the specific cells and tissues where GA12 is synthesized, transported, and accumulates. researchgate.netnih.gov
Understanding GA Homeostasis: Observing how the plant regulates the balance between GA biosynthesis, catabolism, and transport to control growth.
Screening for New Regulators: Using biosensors in high-throughput screens to identify new chemicals or genetic mutations that alter GA levels.
By combining these biosensors with advanced imaging techniques and single-cell analysis, researchers can build a more complete picture of how GA12 and its derivatives orchestrate plant development. nih.gov
Understanding Localized Gibberellin A12 Action and Transport Mechanisms
While it was once thought that bioactive GAs were the primary mobile signals, recent evidence suggests that GA precursors, including GA12, can act as long-distance transport signals. nih.govsemanticscholar.org This finding has shifted the understanding of how different parts of the plant coordinate their growth.
For example, GA12 synthesized in one part of the plant can be transported through the vascular system to other regions, where it is then converted into bioactive forms to elicit a local growth response. This is particularly important in processes like the shade avoidance syndrome, where shoot-sensed light cues lead to changes in root architecture, a response partially mediated by the transport of GAs from the shoot to the root. researchgate.net
The identification of specific hormone transporters has been a key breakthrough in this area. nih.gov Proteins from families such as the NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY (NPF) and SWEET transporters have been identified as capable of transporting gibberellins. researchgate.netnih.gov Understanding the function and regulation of these transporters is crucial for comprehending how GA12 and other forms are efficiently distributed throughout the plant to govern developmental processes like root elongation, flowering, and seed germination. researchgate.netnih.gov
Table 2: Evidence for Gibberellin Transport and Localized Action
| Finding | Implication for GA12 | Key Process Involved |
| GA precursors can act as long-distance signals. semanticscholar.org | GA12 can be transported from its site of synthesis to a target tissue for conversion into active GA. | Coordination of shoot and root growth in response to environmental cues. researchgate.net |
| Identification of NPF and SWEET family transporters for GAs. researchgate.netnih.gov | Provides a molecular mechanism for the movement of GA12 across cell membranes and through the plant's vascular system. | Regulation of hormone gradients that control seed germination, stem elongation, and fruit patterning. researchgate.netnih.gov |
| GA accumulation is observed in specific cell types, such as the elongating endodermal cells of the root. semanticscholar.org | Suggests that the localized conversion of transported precursors like GA12 into active forms drives specific developmental events. | Control of root growth and development. |
Future Prospects in Plant Hormone Research and Agricultural Science
Research on Gibberellin A12 and the broader GA pathway continues to hold immense promise for addressing global food security challenges. hashnode.dev The future of agriculture will increasingly rely on developing crops that are high-yielding, resilient to environmental stress, and require fewer chemical inputs. agriculture.instituteacumenresearchandconsulting.com
Future research directions are likely to focus on:
Precision Breeding: Using advanced genetic tools like genome editing to make precise modifications to GA12 metabolic genes, creating "designer crops" with optimal architecture and yield characteristics for specific environments. nih.gov
Sustainable Agriculture: Developing crops with optimized endogenous GA regulation, reducing the need for external application of chemical growth regulators and minimizing environmental impact. hashnode.dev
Integrated Hormone Networks: Elucidating how the GA12 pathway interacts with other hormone signaling networks (e.g., auxin, abscisic acid) to fine-tune plant development in response to complex environmental signals.
Novel Chemical Tools: Discovering and synthesizing new GA derivatives that can be used as highly specific and effective plant growth regulators for horticultural and agricultural applications. mdpi.com
By continuing to unravel the complexities of GA12 metabolism, transport, and signaling, scientists can develop innovative strategies to enhance crop performance and contribute to a more sustainable and productive agricultural future. hashnode.dev
Q & A
Q. What are the key enzymatic steps in the biosynthesis of Gibberellin A12 (GA12), and how can they be experimentally validated?
Methodological Answer: GA12 biosynthesis involves sequential oxidation steps catalyzed by cytochrome P450 monooxygenases (e.g., ent-kaurene oxidase) and dioxygenases. To validate these steps:
- Use mutant plant lines (e.g., Arabidopsis ga1 mutants) deficient in specific enzymes and supplement with intermediates to track GA12 restoration via HPLC-MS .
- Conduct isotopic labeling (e.g., deuterated precursors) to trace metabolic flux and identify intermediates using NMR or high-resolution mass spectrometry .
- Perform enzyme assays with recombinant proteins and substrates, measuring reaction kinetics via spectrophotometry or radiometric methods .
Q. What methodologies are recommended for quantifying GA12 in plant tissues with high specificity?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize extraction using methanol/water/formic acid, followed by solid-phase purification. Use deuterated GA12 as an internal standard to correct for matrix effects .
- Immunoassays (ELISA): Validate antibody specificity via cross-reactivity tests against structurally similar gibberellins (e.g., GA1, GA4). Calibrate with a standard curve (1–100 ng/mL) .
- Gas Chromatography-MS (GC-MS): Derivatize GA12 with methylating agents (e.g., diazomethane) to enhance volatility. Compare retention times with authentic standards .
Key Consideration: LC-MS/MS offers superior sensitivity (detection limit: 0.1 pg/g fresh weight) but requires costly instrumentation, whereas ELISA is cost-effective for high-throughput screening but may lack specificity .
Advanced Research Questions
Q. How do contradictory findings regarding GA12's role in root development arise, and what methodological approaches can resolve these discrepancies?
Methodological Answer: Discrepancies often stem from:
- Species-specific responses: For example, GA12 promotes root elongation in Arabidopsis but inhibits it in rice. Use comparative transcriptomics to identify divergent signaling pathways .
- Environmental variables: Light, temperature, and nutrient availability modulate GA12 sensitivity. Conduct controlled-environment experiments with strict parameter documentation .
- Measurement techniques: Root length vs. biomass vs. lateral root count. Apply multivariate analysis to correlate GA12 levels with morphological outcomes .
Resolution Strategy:
- Perform meta-analysis of published datasets, stratifying by species and growth conditions.
- Use loss-of-function mutants (e.g., ga12ox knockouts) to isolate GA12-specific effects from other gibberellins .
Q. What experimental designs can elucidate the crosstalk between GA12 and other phytohormones (e.g., auxin, ABA) under abiotic stress?
Methodological Answer:
- Transcriptomic Profiling: Treat plants with GA12 and stress (e.g., drought, salinity), then perform RNA-seq to identify co-regulated genes. Use weighted gene co-expression networks to pinpoint hub genes .
- Hormone Quantification: Measure temporal changes in GA12, ABA, and auxin levels under stress via LC-MS/MS. Apply pathway enrichment analysis to link hormonal shifts to stress-response pathways .
- Genetic Screens: Use double mutants (e.g., ga12/aba1) or hormone biosynthesis inhibitors to dissect additive/synergistic interactions .
Q. How can researchers address challenges in reproducing GA12-related phenotypes across laboratories?
Methodological Answer:
- Standardize Protocols: Document growth conditions (light intensity, photoperiod, soil composition) and hormone application methods (concentration, timing) .
- Use Reference Lines: Include well-characterized mutants (e.g., ga1-3) as positive/negative controls in every experiment .
- Data Transparency: Publish raw datasets (e.g., mass spectrometry files, RNA-seq reads) in repositories like NCBI or EMBL-EBI for independent validation .
Pitfalls to Avoid:
- Overlooking diurnal variations in GA12 levels. Sample tissues at consistent times .
- Inadequate purification of GA12 from contaminants, leading to false positives in assays .
Contradictory Data Analysis
Q. Why do some studies report GA12 as biologically inactive, while others highlight its regulatory roles?
Methodological Answer:
- Tissue-Specific Activity: GA12 may require conversion to active forms (e.g., GA4) in specific tissues. Use radiolabeled GA12 to track metabolic fate in different organs .
- Receptor Binding Assays: Test GA12’s affinity for GID1 receptors using surface plasmon resonance (SPR) or yeast two-hybrid systems. Compare with GA3/GA4 binding kinetics .
- Dose-Response Experiments: Administer GA12 across a concentration gradient (10⁻¹⁰–10⁻⁶ M) to identify threshold effects .
Key Insight: GA12’s activity may depend on localized conversion to downstream gibberellins, necessitating spatially resolved analysis (e.g., laser microdissection of root tips) .
Q. Guidelines for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
